1-cyclopentyl-N-(2-methylpropyl)-1H-pyrazol-4-amine
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Overview
Description
1-cyclopentyl-N-(2-methylpropyl)-1H-pyrazol-4-amine is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms in the ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-cyclopentyl-N-(2-methylpropyl)-1H-pyrazol-4-amine typically involves the following steps:
Formation of the pyrazole ring: This can be achieved by the reaction of hydrazine with a 1,3-diketone or β-keto ester under acidic or basic conditions.
Introduction of the cyclopentyl group: This step involves the alkylation of the pyrazole ring with cyclopentyl halide in the presence of a base such as potassium carbonate.
Attachment of the 2-methylpropyl group: This can be done through a nucleophilic substitution reaction where the pyrazole nitrogen attacks a 2-methylpropyl halide.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization would be essential to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
1-cyclopentyl-N-(2-methylpropyl)-1H-pyrazol-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of N-oxides or hydroxylated derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of various substituted pyrazole derivatives.
Scientific Research Applications
1-cyclopentyl-N-(2-methylpropyl)-1H-pyrazol-4-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-cyclopentyl-N-(2-methylpropyl)-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways would depend on the specific application and require further research to elucidate.
Comparison with Similar Compounds
Similar Compounds
1-cyclopentyl-1H-pyrazol-4-amine: Lacks the 2-methylpropyl group, making it less bulky and potentially less active.
N-(2-methylpropyl)-1H-pyrazol-4-amine: Lacks the cyclopentyl group, which may affect its binding affinity and biological activity.
Uniqueness
1-cyclopentyl-N-(2-methylpropyl)-1H-pyrazol-4-amine is unique due to the presence of both the cyclopentyl and 2-methylpropyl groups, which may confer distinct chemical and biological properties compared to its analogs. This unique structure may enhance its potential as a versatile compound in various scientific and industrial applications.
Properties
Molecular Formula |
C12H21N3 |
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Molecular Weight |
207.32 g/mol |
IUPAC Name |
1-cyclopentyl-N-(2-methylpropyl)pyrazol-4-amine |
InChI |
InChI=1S/C12H21N3/c1-10(2)7-13-11-8-14-15(9-11)12-5-3-4-6-12/h8-10,12-13H,3-7H2,1-2H3 |
InChI Key |
FBUZTHSTMZJFBJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CNC1=CN(N=C1)C2CCCC2 |
Origin of Product |
United States |
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